3-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-methoxyphenyl)propanamide
Overview
Description
3-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-methoxyphenyl)propanamide is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities, including antipsychotic, antidepressant, and anxiolytic effects. The presence of both a chlorophenyl and a methoxyphenyl group in its structure suggests potential interactions with various biological targets, making it a compound of interest in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-methoxyphenyl)propanamide typically involves the following steps:
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Formation of the Piperazine Intermediate: : The initial step involves the reaction of 3-chloroaniline with ethylene glycol to form 3-chlorophenylpiperazine. This reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) under reflux conditions.
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Amidation Reaction: : The next step involves the reaction of 3-chlorophenylpiperazine with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine. This reaction forms the desired amide bond, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-methoxyphenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride (NaH).
Major Products
Oxidation: 3-[4-(3-hydroxyphenyl)piperazin-1-yl]-N-(4-methoxyphenyl)propanamide.
Reduction: 3-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-methoxyphenyl)propanamine.
Substitution: 3-[4-(3-aminophenyl)piperazin-1-yl]-N-(4-methoxyphenyl)propanamide.
Scientific Research Applications
3-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-methoxyphenyl)propanamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antipsychotic and antidepressant agent due to its interaction with serotonin and dopamine receptors.
Neuropharmacology: Research focuses on its effects on the central nervous system, particularly its anxiolytic and sedative properties.
Biological Studies: It is used in studies investigating the modulation of neurotransmitter systems and their impact on behavior and mood disorders.
Industrial Applications: Potential use in the development of new pharmaceuticals targeting neurological and psychiatric conditions.
Mechanism of Action
The mechanism of action of 3-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-methoxyphenyl)propanamide involves its interaction with neurotransmitter receptors in the brain. It primarily targets serotonin (5-HT) receptors, particularly the 5-HT1A and 5-HT2A subtypes, as well as dopamine receptors (D2). By modulating these receptors, the compound can influence mood, anxiety, and psychotic symptoms. The exact pathways involve the inhibition of serotonin reuptake and the antagonism of dopamine receptors, leading to increased levels of these neurotransmitters in the synaptic cleft.
Comparison with Similar Compounds
Similar Compounds
3-[4-(4-chlorophenyl)piperazin-1-yl]-N-(4-methoxyphenyl)propanamide: Similar structure but with a different substitution pattern on the phenyl ring.
3-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-hydroxyphenyl)propanamide: Similar structure with a hydroxyl group instead of a methoxy group.
3-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-methylphenyl)propanamide: Similar structure with a methyl group instead of a methoxy group.
Uniqueness
The unique combination of the 3-chlorophenyl and 4-methoxyphenyl groups in 3-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-methoxyphenyl)propanamide provides a distinct pharmacological profile. This specific arrangement allows for selective interaction with certain neurotransmitter receptors, potentially offering therapeutic benefits with fewer side effects compared to other compounds with different substitutions.
Properties
IUPAC Name |
3-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-methoxyphenyl)propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN3O2/c1-26-19-7-5-17(6-8-19)22-20(25)9-10-23-11-13-24(14-12-23)18-4-2-3-16(21)15-18/h2-8,15H,9-14H2,1H3,(H,22,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTJHSOUFHCGGJF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CCN2CCN(CC2)C3=CC(=CC=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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